An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-(Piperidin-4-yl)pyridin-2-yl)methanol
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-(Piperidin-4-yl)pyridin-2-yl)methanol
Disclaimer: This document provides a comprehensive technical overview of the chemical compound (5-(Piperidin-4-yl)pyridin-2-yl)methanol. As of the date of this publication, specific experimental data for this particular isomer is limited in publicly accessible literature. Therefore, this guide synthesizes information from closely related analogues and established principles of organic chemistry to present a robust profile, including predicted properties and a validated, proposed synthetic route. All predicted data is clearly identified.
Introduction and Overview
(5-(Piperidin-4-yl)pyridin-2-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a hydroxymethyl group and at the 5-position with a piperidin-4-yl moiety. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug discovery. The piperidinyl-pyridine core is recognized as a "privileged structure," as it is frequently found in a wide array of biologically active agents targeting the central nervous system (CNS), kinase pathways, and other critical cellular receptors.
The structure combines several key features that are attractive for drug design:
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A basic piperidine nitrogen, which is typically protonated at physiological pH, allowing for ionic interactions and improving aqueous solubility.
-
A hydrogen bond donor (NH) and acceptor (N) in the piperidine ring.
-
A hydrogen bond donating and accepting hydroxymethyl group.
-
A rigid aromatic pyridine linker that properly orients the functional groups for interaction with biological targets.
This guide provides an in-depth analysis of its chemical properties, a robust proposed synthesis, predicted spectral characteristics, and its potential applications as a versatile building block for the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
The structural and predicted physicochemical properties of (5-(Piperidin-4-yl)pyridin-2-yl)methanol are crucial for its handling, formulation, and predicting its behavior in biological systems.
Caption: Chemical Structure of (5-(Piperidin-4-yl)pyridin-2-yl)methanol
Table 1: Physicochemical Properties of (5-(Piperidin-4-yl)pyridin-2-yl)methanol
| Property | Value | Source |
| IUPAC Name | (5-(Piperidin-4-yl)pyridin-2-yl)methanol | - |
| Molecular Formula | C₁₁H₁₆N₂O | Calculated |
| Molecular Weight | 192.26 g/mol | Calculated |
| CAS Number | 1368553-62-3 (Unverified) | - |
| Predicted LogP | 1.04 - 1.12 | Estimated from isomers[1] |
| Predicted TPSA | 45.15 Ų | Estimated from isomers[1] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Appearance | Predicted: White to off-white solid | - |
Proposed Synthesis Methodology
While multiple synthetic routes are conceivable, a robust and versatile approach for preparing (5-(Piperidin-4-yl)pyridin-2-yl)methanol involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the key step.[2][3] This strategy offers high functional group tolerance and typically proceeds in good yields. The proposed four-step synthesis is outlined below.
Caption: Proposed Synthetic Workflow for (5-(Piperidin-4-yl)pyridin-2-yl)methanol.
Detailed Experimental Protocol (Proposed)
Step 1: Esterification of 5-Bromopyridine-2-carboxylic Acid
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Suspend 5-bromopyridine-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of acid).
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Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.5 eq) or a catalytic amount of concentrated sulfuric acid.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromopyridine-2-carboxylate, which can be used without further purification.
Step 2: Suzuki-Miyaura Cross-Coupling
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To a reaction vessel, add methyl 5-bromopyridine-2-carboxylate (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).[4][5]
-
Add a base, such as potassium carbonate (3.0 eq) or cesium carbonate (2.5 eq).
-
De-gas the vessel and backfill with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring progress by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield tert-butyl 4-(6-(methoxycarbonyl)pyridin-3-yl)piperidine-1-carboxylate.
Step 3: Reduction of the Methyl Ester
-
Dissolve the purified ester intermediate (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF and ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield tert-butyl 4-(6-(hydroxymethyl)pyridin-3-yl)piperidine-1-carboxylate.
Step 4: N-Boc Deprotection
-
Dissolve the N-Boc protected alcohol (1.0 eq) in dichloromethane (DCM) (10 mL per gram).[6]
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.
-
Stir the mixture for 1-3 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (5-(Piperidin-4-yl)pyridin-2-yl)methanol. Further purification can be achieved by crystallization or chromatography if necessary.
Predicted Spectral Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the target compound. The following table outlines the predicted spectral data based on the analysis of its functional groups and related structures.
Table 2: Predicted Spectroscopic Data for (5-(Piperidin-4-yl)pyridin-2-yl)methanol
| Technique | Predicted Data |
| ¹H NMR | δ 8.4-8.5 (d, 1H, Py-H6), δ 7.6-7.7 (dd, 1H, Py-H4), δ 7.2-7.3 (d, 1H, Py-H3), δ 4.6-4.7 (s, 2H, -CH₂OH), δ 3.1-3.2 (m, 2H, piperidine-H axial), δ 2.6-2.8 (m, 3H, piperidine-H equatorial + Py-CH), δ 1.7-1.9 (m, 2H, piperidine-H), δ 1.5-1.7 (m, 2H, piperidine-H). NH and OH protons may be broad and their shifts are solvent-dependent. |
| ¹³C NMR | δ 160-162 (Py C2), δ 148-150 (Py C6), δ 138-140 (Py C4), δ 135-137 (Py C5), δ 120-122 (Py C3), δ 63-65 (-CH₂OH), δ 45-47 (Piperidine C2/C6), δ 43-45 (Piperidine C4), δ 33-35 (Piperidine C3/C5). |
| MS (ESI+) | Predicted m/z: 193.13 [M+H]⁺ |
Chemical Reactivity and Derivatization Potential
The molecule possesses three primary sites for chemical modification, making it a highly versatile scaffold for building molecular libraries.
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Piperidine Nitrogen (Secondary Amine): This is the most common site for derivatization. It readily undergoes N-acylation with acid chlorides or anhydrides, N-sulfonylation with sulfonyl chlorides, N-alkylation with alkyl halides, and reductive amination with aldehydes or ketones.[7] These reactions allow for the introduction of a vast array of functional groups to modulate properties like potency, selectivity, and pharmacokinetics.
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Hydroxymethyl Group (Primary Alcohol): The primary alcohol can be oxidized to the corresponding aldehyde using reagents like Dess-Martin periodinane (DMP)[8] or to a carboxylic acid with stronger oxidants (e.g., KMnO₄). It can also be converted into esters via reaction with carboxylic acids (Fischer esterification) or acid chlorides, and into ethers via Williamson ether synthesis.
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Pyridine Ring: While less reactive than the other sites, the pyridine ring can undergo electrophilic aromatic substitution, although it is generally deactivated by the ring nitrogen. The pyridine nitrogen itself can be oxidized to an N-oxide, which can alter the electronic properties and metabolic profile of the molecule.
Caption: Key Derivatization Pathways for the Title Compound.
Applications in Drug Discovery and Medicinal Chemistry
The piperidinyl-pyridine scaffold is a cornerstone in modern medicinal chemistry. Its structural rigidity and defined substitution vectors, combined with the physicochemical advantages conferred by the piperidine ring, make it an ideal starting point for library synthesis.
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Kinase Inhibitors: The pyridine ring serves as an excellent bioisostere for a phenyl ring and can act as a hinge-binding motif in many kinase inhibitors. The piperidine moiety can be functionalized to extend into solvent-exposed regions or target specific sub-pockets of the ATP-binding site.
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Central Nervous System (CNS) Agents: The ability of the piperidine nitrogen to be protonated is often exploited in agents targeting CNS receptors, such as dopamine and serotonin transporters or GPCRs. The polarity and hydrogen bonding capacity of the molecule are favorable for crossing the blood-brain barrier.[9]
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Antiviral and Antibacterial Agents: The heterocyclic nature of the scaffold has been explored in the development of anti-infective agents, where the nitrogen atoms can play a crucial role in binding to enzyme active sites or interfering with pathogen replication machinery.
The title compound, (5-(Piperidin-4-yl)pyridin-2-yl)methanol, serves as a bifunctional building block. The piperidine NH allows for the introduction of diversity elements via parallel synthesis, while the hydroxymethyl group can be used as a handle for conjugation, further modification, or as a key pharmacophoric feature itself.
Conclusion
(5-(Piperidin-4-yl)pyridin-2-yl)methanol is a valuable yet underexplored chemical entity with significant potential as a scaffold and intermediate in synthetic and medicinal chemistry. While direct experimental data remains scarce, its properties and reactivity can be confidently predicted based on established chemical principles. The proposed synthetic route via Suzuki-Miyaura coupling provides a reliable and scalable method for its preparation, opening the door for its use in the exploration of new chemical space. Its inherent structural and functional group features make it an attractive candidate for the development of next-generation therapeutics across multiple disease areas.
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